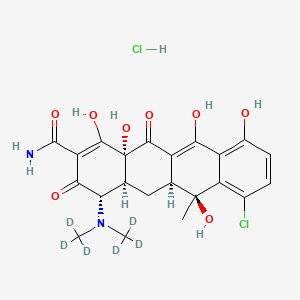
Chlortetracycline-d6 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlortetracycline-d6 (hydrochloride) is a deuterium-labeled derivative of chlortetracycline hydrochloride. Chlortetracycline is a tetracycline antibiotic, historically the first member of this class to be identified. It was discovered in 1945 by Benjamin Minge Duggar at Lederle Laboratories. Chlortetracycline is primarily used for veterinary purposes and is known for its broad-spectrum antibiotic activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of chlortetracycline-d6 (hydrochloride) involves the fermentation of Streptomyces aureofaciens, followed by purification and deuterium labeling. The fermentation liquid is purified, and hydrochloric acid is added to convert the salt. The process includes steps such as acidification, filtering, sedimentation, crystallization, extraction, washing, and drying .
Industrial Production Methods: Industrial production of chlortetracycline hydrochloride involves optimizing the fermentation process to maximize yield and purity. The use of low-temperature chilled water during acidification and sedimentation helps control the reaction temperature, reducing epimeric loss and ensuring stable product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Chlortetracycline-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions vary depending on the desired product and include controlled temperature, pH, and solvent systems .
Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .
Applications De Recherche Scientifique
Chlortetracycline-d6 (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying the behavior of tetracycline antibiotics.
Biology: Employed in studies of bacterial protein synthesis and ribosomal function.
Medicine: Investigated for its potential use in treating bacterial infections and as a model compound for developing new antibiotics.
Industry: Utilized in the production of medicated animal feeds and as a growth promoter in livestock
Mécanisme D'action
Chlortetracycline-d6 (hydrochloride) exerts its effects by inhibiting bacterial protein synthesis. It competes for the A site of the bacterial ribosome, preventing the binding of aminoacyl-tRNA. This inhibition blocks the addition of amino acids to the peptide chain, ultimately inhibiting bacterial growth and reproduction .
Comparaison Avec Des Composés Similaires
- Tetracycline
- Oxytetracycline
- Doxycycline
- Minocycline
Comparison: Chlortetracycline-d6 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed studies of metabolic pathways. Compared to other tetracyclines, it has similar broad-spectrum antibiotic activity but offers advantages in research applications due to its labeled isotopes .
Propriétés
Formule moléculaire |
C22H24Cl2N2O8 |
|---|---|
Poids moléculaire |
521.4 g/mol |
Nom IUPAC |
(4S,4aS,5aS,6S,12aR)-4-[bis(trideuteriomethyl)amino]-7-chloro-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7-,8-,15-,21-,22-;/m0./s1/i2D3,3D3; |
Clé InChI |
QYAPHLRPFNSDNH-CXENAOOESA-N |
SMILES isomérique |
[2H]C([2H])([2H])N([C@H]1[C@@H]2C[C@H]3C(=C(C4=C(C=CC(=C4[C@@]3(C)O)Cl)O)O)C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)C([2H])([2H])[2H].Cl |
SMILES canonique |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















